molecular formula C17H14N2O8 B4769601 DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE

Cat. No.: B4769601
M. Wt: 374.3 g/mol
InChI Key: WJVCFLJEDLDAPU-HYXAFXHYSA-N
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Description

DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C17H15NO6.

Preparation Methods

The synthesis of DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves a multi-step process. The key steps include the formation of the nitro-furyl propenoyl intermediate, followed by its reaction with dimethyl isophthalate under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The furan ring and the nitro group can participate in substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitro group plays a crucial role in its bioactivity, potentially interacting with cellular components and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE can be compared with similar compounds such as:

Properties

IUPAC Name

dimethyl 5-[[(Z)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O8/c1-25-16(21)10-7-11(17(22)26-2)9-12(8-10)18-14(20)5-3-13-4-6-15(27-13)19(23)24/h3-9H,1-2H3,(H,18,20)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVCFLJEDLDAPU-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C\C2=CC=C(O2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE
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DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE
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DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE
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DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE
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DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE
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DIMETHYL 5-{[(Z)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}ISOPHTHALATE

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